5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a cyclopropylaminomethyl group and a fluorine atom, makes it a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . This process utilizes a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Pharmacokinetics
It is known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . It also allows for formal anti-Markovnikov alkene hydromethylation .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Reduction: Reduction of the boronic ester can yield the corresponding borane or borohydride derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid.
Reduction: 5-(Cyclopropylaminomethyl)-2-fluorophenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the cyclopropylaminomethyl and fluorine groups.
2-(Cyclopropylaminomethyl)-5-fluorophenylboronic acid: The parent compound without the pinacol ester group.
Pinacol boronic esters: A broad class of compounds with varying substituents on the boronic ester group.
Uniqueness
5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the cyclopropylaminomethyl group enhances its stability and reactivity, while the fluorine atom increases its lipophilicity and potential for biological interactions .
Properties
IUPAC Name |
N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-9-11(5-8-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQJLXGGSCDYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.